![molecular formula C22H17FN2O2S2 B2415998 (2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-06-0](/img/structure/B2415998.png)
(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the sp2 hybridization of the carbon atoms in the phenyl rings and the acrylonitrile group. The sulfur atom in the thioether group might introduce some non-planarity. The fluorine atom on the benzyl group is likely to be involved in strong inductive effects, withdrawing electron density and making the benzyl group more electrophilic .Chemical Reactions Analysis
The compound contains several reactive sites. The aniline nitrogen could act as a nucleophile or base, the sulfur atom could participate in redox reactions, and the acrylonitrile group could undergo addition reactions at the carbon-carbon double bond .Aplicaciones Científicas De Investigación
Organic Chemistry and Bioactive Compounds Synthesis : Acrylonitrile derivatives, such as the one you're interested in, are crucial in organic chemistry for C-C bond formation reactions. They have been transformed into bioactive heterocycles and are known for their ability to undergo various organic transformations (Naveen et al., 2006).
Nonlinear Optical Materials for Optoelectronics : Some acrylonitrile derivatives have been synthesized and studied for their nonlinear absorption and optical limiting behavior, making them potentially useful in photonic and optoelectronic devices (Anandan et al., 2018).
Polymer Science Applications : Acrylonitrile and its derivatives are significant in polymer science. For instance, studies have been conducted on the polymerization of acrylonitrile initiated by various complexes, highlighting their utility in developing new polymers (Marjit, Kalpagam, & Nandi, 1983).
Synthesis of Antimicrobial Compounds : Derivatives of acrylonitrile, such as phenylsulfonylacetonitrile, have been employed in the synthesis of compounds with potential antimicrobial activity, demonstrating the role of these derivatives in medicinal chemistry (Shaaban, 2008).
Applications in Fungicidal Activity : Certain thiazolylacrylonitrile derivatives have shown promising fungicidal activity, illustrating their potential in agricultural chemistry (Shen De-long, 2010).
Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which, as mentioned, can be challenging to predict without experimental data. It could potentially be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .
Propiedades
IUPAC Name |
(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHFMWYFMYUEA-QURGRASLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)
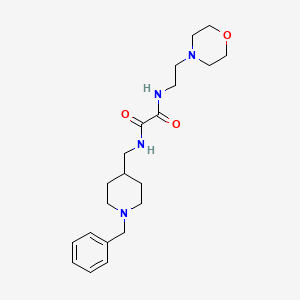
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

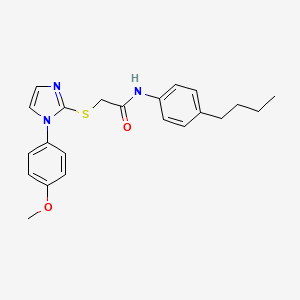
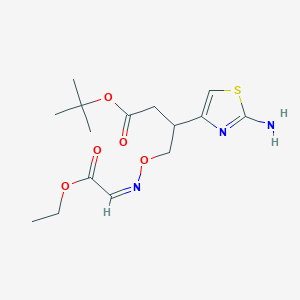

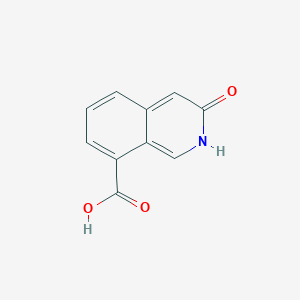
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

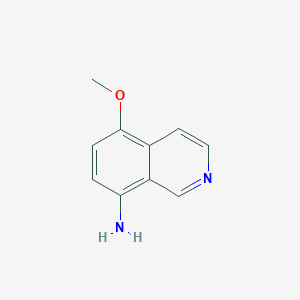
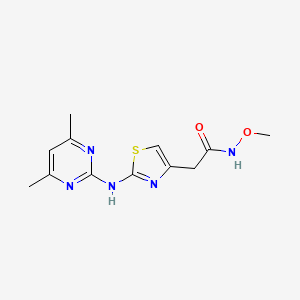
![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)
